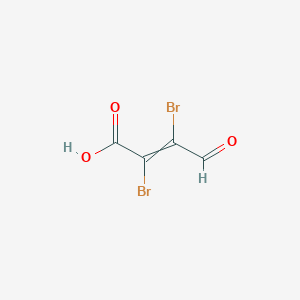

(2E)-2,3-dibromo-4-oxobut-2-enoic acid

Description

(2E)-2,3-Dibromo-4-oxobut-2-enoic acid, also known as mucobromic acid (E-isomer), is a halogenated α,β-unsaturated carbonyl compound with the molecular formula C₄H₂Br₂O₃ and a molecular weight of 257.86 g/mol . It is a white to beige crystalline solid with a melting point of 120–124°C and solubility in polar solvents like methanol (0.1 g/mL for the Z-isomer) . The compound is highly corrosive (H314 hazard code) and requires storage under an inert atmosphere at room temperature . Its reactivity stems from the electron-withdrawing bromine atoms and the conjugated enone system, making it a versatile intermediate in synthesizing pharmaceuticals, such as pyrimidine derivatives .

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYEGJDGNOYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-2,3-dibromo-4-oxobut-2-enoic acid can be synthesized through the bromination of acrylic acid derivatives. One common method involves the reaction of acrylic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically proceeds under mild conditions, yielding the desired dibromo compound .

Industrial Production Methods

Industrial production of 2,3-dibromo-3-formylacrylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-dibromo-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: 2,3-Dibromo-3-carboxyacrylic acid

Reduction: 2,3-Dibromo-3-hydroxyacrylic acid

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2E)-2,3-dibromo-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3-dibromo-3-formylacrylic acid exerts its effects involves the reactivity of its bromine atoms and formyl group. The bromine atoms can participate in electrophilic addition and substitution reactions, while the formyl group can undergo nucleophilic addition. These reactive sites allow the compound to interact with various molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

(2Z)-2,3-Dibromo-4-oxobut-2-enoic Acid (Z-Isomer)

The Z-isomer shares the same molecular formula and weight as the E-isomer but differs in stereochemistry. Key comparisons include:

Mucochloric Acid (2,3-Dichloro-4-oxo-2-butenoic Acid)

Replacing bromine with chlorine yields mucochloric acid (C₄H₂Cl₂O₃ , MW: 168.96 g/mol ), a structural analog with distinct properties:

- Halogen Effects : Chlorine’s smaller atomic size and lower polarizability reduce molecular weight and boiling point compared to mucobromic acid.

- Acidity : The pKa of mucochloric acid is predicted to be higher than mucobromic acid’s 0.28 ± 0.44 due to weaker electron-withdrawing effects of chlorine .

- Applications: Mucochloric acid is more commonly used in synthesizing agrochemicals, whereas mucobromic acid’s bulkier bromine atoms favor pharmaceutical intermediates like 5-aminopyrimidines .

(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid

This compound (C₇H₁₁NO₃, MW: 157.17 g/mol) replaces bromine with an isopropylamino group, drastically altering properties :

- Functional Group Effects: The amino group enables hydrogen bonding, increasing solubility in polar solvents. The absence of halogens reduces corrosion hazards but introduces amine-related risks (e.g., respiratory irritation).

- Reactivity: The electron-rich amino group shifts reactivity toward nucleophilic additions, contrasting with mucobromic acid’s electrophilic halogen-based reactions.

- Applications : Used in peptide mimetics and kinase inhibitors, highlighting how substituent choice tailors compounds for specific biological targets .

Data Table: Key Properties of Compared Compounds

| Property | (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid | (2Z)-2,3-Dibromo-4-oxobut-2-enoic Acid | Mucochloric Acid (Hypothetical Data) | (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid |

|---|---|---|---|---|

| CAS No. | 488-11-9 | 488-11-9 | 87-56-9 | 6314-45-0 |

| Molecular Formula | C₄H₂Br₂O₃ | C₄H₂Br₂O₃ | C₄H₂Cl₂O₃ | C₇H₁₁NO₃ |

| Molecular Weight | 257.86 | 257.86 | 168.96 | 157.17 |

| Melting Point | 120–124°C | 120–124°C | ~115–120°C | Not reported |

| Solubility | Methanol (0.1 g/mL, Z-isomer) | Methanol (0.1 g/mL) | Water-soluble | Polar solvents |

| pKa | 0.28 ± 0.44 (Z-isomer) | 0.28 ± 0.44 | ~1.5 (estimated) | Not reported |

| Hazard Class | H314 (Corrosive) | H314 (Corrosive) | H314 (Corrosive) | Amine-related hazards |

Biological Activity

(2E)-2,3-Dibromo-4-oxobut-2-enoic acid, also known by its CAS number 488-11-9, is a halogenated compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is , with a molecular weight of 257.86 g/mol. The compound features two bromine atoms, which contribute to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| CAS Number | 488-11-9 |

| Molecular Formula | C4H2Br2O3 |

| Molecular Weight | 257.86 g/mol |

| Log P (Octanol/Water) | 0.99 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its efficacy against Pseudomonas aeruginosa biofilms revealed that the compound effectively inhibits biofilm formation, which is crucial given the pathogen's role in chronic infections and antibiotic resistance .

The Minimum Inhibitory Concentration (MIC) for this compound was determined through quantitative analysis of biofilm inhibition, demonstrating its potential as a therapeutic agent against biofilm-associated infections.

The mechanism through which this compound exerts its antimicrobial effects involves molecular docking studies that suggest binding to the LasR receptor in Pseudomonas aeruginosa. This interaction disrupts quorum sensing, a critical process for biofilm development and maintenance .

Case Studies

-

Biofilm Inhibition in Pseudomonas aeruginosa :

- Objective : To evaluate the biofilm formation inhibitory activity.

- Methodology : MIC assays combined with scanning electron microscopy (SEM) were used to observe biofilm morphology.

- Results : Compounds similar to this compound demonstrated a reduction in biofilm thickness and cell viability.

-

Antiviral Potential :

- A preliminary investigation into the antiviral properties of halogenated compounds similar to this compound suggested potential activity against viral pathogens. Specific mechanisms remain under study but are hypothesized to involve interference with viral replication processes.

Toxicological Profile

While the compound shows promise in antimicrobial applications, it is essential to consider its toxicological profile. Preliminary assessments indicate that it may exhibit cytotoxic effects at higher concentrations. Further studies are required to establish safe dosage levels and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-2,3-dibromo-4-oxobut-2-enoic acid?

- Methodology : The compound is typically synthesized via bromination of malealdehydic acid or its derivatives. Key steps include controlled addition of bromine to the α,β-unsaturated carbonyl system under anhydrous conditions. Purification involves recrystallization from methanol or ethanol due to its high solubility in polar solvents (melting point: 120–124°C) .

- Safety : Use inert atmosphere handling (N₂/Ar) to avoid decomposition, and adhere to corrosion/irritant precautions (risk phrases R34/R37) .

Q. How can researchers safely handle and store this compound?

- Handling : Wear PPE (gloves, goggles, lab coat) due to its corrosive and respiratory irritant properties. Work in a fume hood to mitigate vapor exposure .

- Storage : Store in airtight containers under inert gas (room temperature, dry conditions). Stability decreases in humid environments due to hygroscopicity .

Q. What analytical techniques are essential for characterizing this compound?

- Basic Characterization :

- Melting Point : Confirm purity via sharp melting point (120–124°C) .

- UV-Vis : Detect conjugation in the α,β-unsaturated carbonyl system (λmax ~250–300 nm).

- Advanced Methods :

- NMR : Use H and C NMR to resolve stereochemistry (e.g., coupling constants for E vs. Z isomers) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and bromine-related vibrations .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Approach :

Kinetic Studies : Monitor bromination rates under varying temperatures/pH to infer intermediates.

Isotopic Labeling : Use O or deuterated reagents to trace carbonyl oxygen and hydrogen migration pathways.

Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in reported synthesis yields?

- Troubleshooting :

- Purity of Reagents : Trace moisture in bromine can lead to side reactions; use molecular sieves for solvent drying.

- Replication : Follow peer-reviewed protocols (e.g., from journals avoiding commercial bias) and validate via independent trials .

- Statistical Analysis : Apply ANOVA to compare yields across labs, identifying variables like stirring rate or stoichiometry .

Q. How does the compound interact with biomolecules in medicinal studies?

- Experimental Design :

- Docking Simulations : Predict binding affinity with target proteins (e.g., enzymes with nucleophilic active sites).

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and monitor bromine release via ICP-MS to correlate bioactivity with decomposition .

Q. What advanced techniques study its stability under environmental conditions?

- Surface Chemistry : Use XPS or ToF-SIMS to analyze degradation on indoor surfaces (e.g., glass, polymers) under UV/humidity .

- Accelerated Aging : Expose samples to controlled O₂/H₂O levels and track decomposition via GC-MS .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.